3-Fluoro-4-(5-methylthiophen-2-YL)benzoic acid
Description
3-Fluoro-4-(5-methylthiophen-2-YL)benzoic acid is a fluorinated benzoic acid derivative featuring a thiophene ring substituted with a methyl group at the 5th position. The compound combines a benzoic acid core with a fluorine atom at the 3rd position and a 5-methylthiophen-2-yl group at the 4th position. This structure confers unique electronic and steric properties:
- Fluorine: Enhances acidity of the carboxylic acid group due to its electron-withdrawing nature, lowering the pKa compared to non-fluorinated analogs.
- Methyl group on thiophene: Adds steric bulk, which may influence binding interactions in pharmacological contexts.
While direct biological activity data for this compound is absent in the provided evidence, structurally related benzoic acid derivatives are frequently explored in medicinal chemistry for their roles as enzyme inhibitors or intermediates in drug synthesis .
Properties
IUPAC Name |
3-fluoro-4-(5-methylthiophen-2-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FO2S/c1-7-2-5-11(16-7)9-4-3-8(12(14)15)6-10(9)13/h2-6H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARRRTAPJLSNRPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C2=C(C=C(C=C2)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-(5-methylthiophen-2-YL)benzoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Halogenation: Introduction of a fluorine atom into the benzene ring.
Thiophene Substitution: Attachment of the thiophene ring to the benzene ring through a substitution reaction.
Carboxylation: Introduction of the carboxylic acid group to the benzene ring.
The reaction conditions often involve the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and cost-effectiveness of the synthesis while maintaining high standards of safety and environmental compliance .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-(5-methylthiophen-2-YL)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups attached to the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and organometallic compounds (Grignard reagents) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
3-Fluoro-4-(5-methylthiophen-2-YL)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing new pharmaceuticals with improved efficacy and safety profiles.
Industry: The compound is utilized in the development of advanced materials, such as organic semiconductors and corrosion inhibitors
Mechanism of Action
The mechanism by which 3-Fluoro-4-(5-methylthiophen-2-YL)benzoic acid exerts its effects involves interactions with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and the compound’s structural modifications .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Comparisons
The following table summarizes key structural differences and inferred properties of 3-fluoro-4-(5-methylthiophen-2-YL)benzoic acid and analogous compounds:
Key Observations
Acidity: Fluorine at the 3rd position significantly lowers the pKa of the benzoic acid group compared to non-fluorinated analogs (e.g., 4-(5-methylthiophen-2-YL)benzoic acid). Trifluoromethyl (CF₃) and trifluoromethoxy (OCHF₃) groups further enhance acidity due to stronger electron withdrawal .
Steric Effects : Bulky substituents like trifluoromethyl or biphenyl groups may hinder binding in enzyme-active sites, whereas methylthiophene offers a balance of bulk and flexibility .
Research Implications
- Drug Design : The fluorine-thiophene combination balances acidity and lipophilicity, making the compound a candidate for kinase inhibitors or GPCR-targeted therapies.
- Material Science : Thiophene-containing benzoic acids are used in organic semiconductors; fluorination could tune electronic properties for optoelectronic devices.
Biological Activity
3-Fluoro-4-(5-methylthiophen-2-YL)benzoic acid is a derivative of benzoic acid with significant potential in various biological applications. This article delves into its biological activity, focusing on antimicrobial, anticancer properties, and its mechanisms of action, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula and features a fluorine atom and a thiophene ring attached to the benzoic acid structure. This unique configuration contributes to its biological activity.
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit notable antimicrobial activity. The following table summarizes the minimum inhibitory concentration (MIC) values against various pathogens:
| Pathogen | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 6.25 | |
| Bacillus subtilis | 12.5 | |
| Enterococcus faecalis | 3.12 | |
| Escherichia coli | 25 |
These findings suggest that the compound can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria.
Target Interactions
The biological activity of this compound is believed to involve interactions with specific biological targets such as enzymes and receptors. The presence of the fluorine atom enhances its binding affinity, potentially leading to greater efficacy in biological systems.
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, thereby disrupting cellular functions.
- Receptor Modulation : It might interact with receptors that play crucial roles in signaling pathways associated with inflammation and cancer progression.
Case Studies and Research Findings
Several studies have explored the biological activities of benzoic acid derivatives, including this compound:
- Antibacterial Efficacy : A comparative study found that similar compounds exhibited strong antibacterial activity against resistant strains of bacteria, underscoring the potential for developing new antibiotics based on this compound's structure .
- Pharmacological Applications : Research has indicated that compounds like this compound can serve as building blocks for more complex molecules in drug development, particularly in creating novel therapies targeting bacterial infections and cancer .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
